2-Propenethioamide, 2-cyano-3-(4-pyridinyl)-
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Overview
Description
2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol It is known for its unique structure, which includes a cyano group, a pyridinyl group, and a propenethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with malononitrile and elemental sulfur in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridinyl derivatives. These products have diverse applications in various fields .
Scientific Research Applications
2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenethioamide, 2-cyano-3-phenyl-
- 2-Propenethioamide, 2-cyano-3-(3-pyridinyl)-
Uniqueness
The presence of the 4-pyridinyl group enhances its binding affinity and selectivity in biological systems .
Properties
CAS No. |
109619-21-8 |
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Molecular Formula |
C9H7N3S |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-cyano-3-pyridin-4-ylprop-2-enethioamide |
InChI |
InChI=1S/C9H7N3S/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13) |
InChI Key |
VAMRTIUIRNYCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C(=S)N |
Origin of Product |
United States |
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